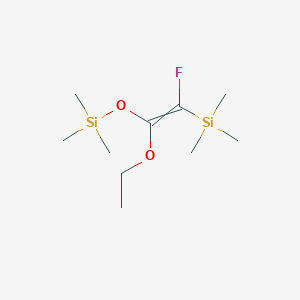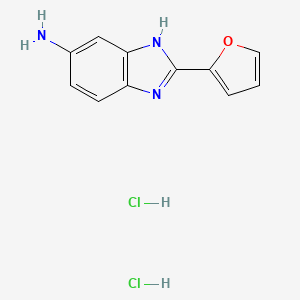
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
The compound “2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” likely contains a furan ring, a benzodiazole ring, and an amine group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzodiazole is a type of organic compound consisting of a benzene ring fused to a diazole ring . The presence of the amine group (-NH2) suggests that this compound could exhibit basic properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings . The exact structure would depend on the specific arrangement and bonding of the atoms.Chemical Reactions Analysis
Furan compounds are known to undergo a variety of reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Benzodiazoles also exhibit a range of reactions, including electrophilic substitution .Scientific Research Applications
Synthesis and Reactivity
Research has shown that compounds related to 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride can be synthesized through various methods and then further modified to explore their reactivity and potential applications. Aleksandrov et al. (2021) detailed the synthesis and electrophilic substitution reactions of a closely related compound, emphasizing its utility in creating derivatives for further research Aleksandrov, M. Elchaninov, D. A. Tishina, Yu. E. Tarakanova, M. L. Shmanovsky, 2021. Similarly, research by El’chaninov et al. (2018) described the synthesis and transformation of a furan-2-yl-containing compound, showcasing a range of chemical modifications M. M. El’chaninov, A. Aleksandrov, V. F. Stepanov, 2018.
Potential Applications in Antimicrobial and Antitumor Agents
Further studies have looked into the antimicrobial and potential antitumor applications of derivatives of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine. Reddy et al. (2010) synthesized a new series of compounds to assess their nematicidal and antimicrobial activity, indicating potential applications in addressing bacterial and fungal infections C. S. Reddy, D. C. Rao, Vookanti Yakub, A. Nagaraj, 2010. Additionally, Matiichuk et al. (2020) focused on designing antitumor agents from benzothiazol-2-yl)furan-2-carbaldehyde derivatives, revealing a lead compound with promising activity against certain tumors, suggesting potential therapeutic applications Y. Matiichuk, Y. Horak, T. Chaban, V. Horishny, O. Tymoshuk, V. Matiychuk, 2020.
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUNKHVBCUQQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



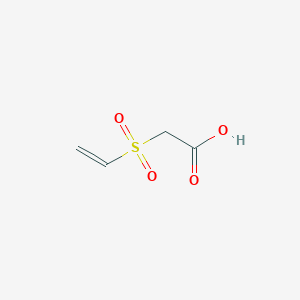
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)
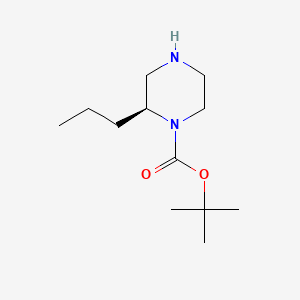
![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)
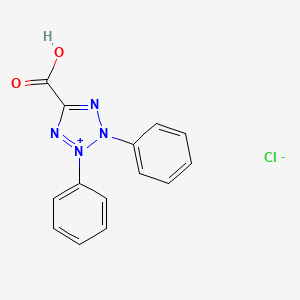
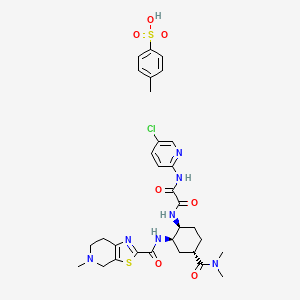
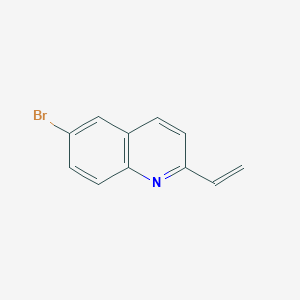
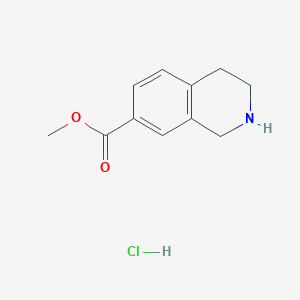
![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)
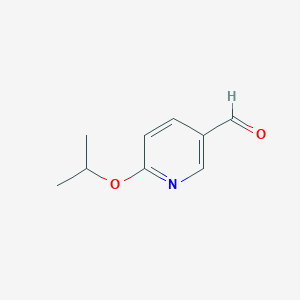
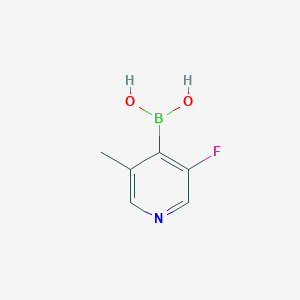
![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)
![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)
